2,3-Dihydro-5-furylboronic acid

Descripción general

Descripción

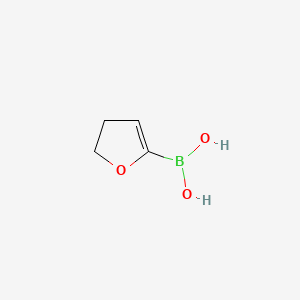

2,3-Dihydro-5-furylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a dihydrofuran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-5-furylboronic acid typically involves the reaction of 2,3-dihydrofuran with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where 2,3-dihydrofuran is treated with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

2,3-Dihydrofuran+B2H6→2,3-Dihydro-5-furylborane2,3-Dihydro-5-furylborane+H2O2/NaOH→2,3-Dihydro-5-furylboronic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

2.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of 2,3-dihydro-5-furylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl halides with boronic acids under palladium catalysis to form biaryl compounds.

-

Reaction Mechanism : The mechanism typically involves:

- Formation of a palladium-boron complex.

- Transmetalation where the boron atom transfers to palladium.

- Reductive elimination yielding the coupled product.

- Example Reaction : In a study, this compound was successfully coupled with various aryl bromides and iodides to yield substituted furans with high yields (up to 91%) when optimized conditions were applied .

2.2. Stille Coupling Reactions

In addition to Suzuki reactions, this compound can also participate in Stille coupling reactions, which involve the coupling of organotin reagents with organic halides.

- Yield Optimization : Experiments showed that using different solvents and temperatures could significantly enhance yields. For instance, a notable yield of 85% was achieved using methyl boronic acid as a coupling partner .

2.3. Pinacol Coupling

The pinacol coupling reaction is another transformation involving boronic acids where two equivalents of the boronic acid react to form a pinacol compound.

-

Mechanism : This reaction typically involves:

- Nucleophilic attack by the boronate on another molecule of boronic acid.

- Formation of a pinacol product through a series of rearrangements.

- Research Findings : The reaction conditions (solvent choice and temperature) were critical for achieving high yields in pinacol esters derived from this compound .

3.2. Characterization Data

The characterization data for synthesized compounds from these reactions often includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

For example, NMR spectra showed distinct chemical shifts corresponding to the hydrogen atoms in the furan ring and those adjacent to the boron atom.

Aplicaciones Científicas De Investigación

Key Applications

A. Pharmaceutical Synthesis

- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds, which are prevalent in pharmaceuticals. For instance, 2,3-dihydro-5-furylboronic acid has been employed to synthesize derivatives of geldanamycin, a potent Hsp90 inhibitor used in cancer therapy. The coupling reactions have yielded high efficiency and selectivity, showcasing the compound's utility in drug development .

B. Material Science

- Polymer Chemistry : The compound is also used in synthesizing functionalized polymers through cross-coupling reactions. These polymers can exhibit specific properties beneficial for applications in coatings and electronic materials .

C. Organic Synthesis

- Building Block : As a boronic acid derivative, it serves as a valuable building block for constructing complex organic molecules. Its reactivity allows for modifications that lead to diverse chemical architectures .

Case Study 1: Synthesis of Geldanamycin Derivatives

In a study conducted by researchers at RSC Publishing, this compound was utilized to synthesize various geldanamycin derivatives via Suzuki coupling. The optimized conditions led to yields exceeding 90%, demonstrating its effectiveness as a coupling partner .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 19-Phenylgeldanamycin | 91% | Pd2(dba)3·CHCl3, CsF, 1,4-dioxane |

| Methylgeldanamycin | 39% | Methylboronic acid |

Case Study 2: Cross-Coupling Reactions

Another investigation highlighted the application of this compound in cross-coupling reactions with various aryl halides. The study illustrated that this compound could facilitate the formation of complex biaryl systems efficiently under mild conditions .

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Biaryl Compound A | 85% |

| Bromobenzene | Biaryl Compound B | 78% |

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-5-furylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and molecular recognition.

Comparación Con Compuestos Similares

- 2-Furanylboronic acid

- 4,5-Dihydro-5-furylboronic acid pinacol ester

- 2-Furanboronic acid

Comparison: 2,3-Dihydro-5-furylboronic acid is unique due to its dihydrofuran ring structure, which imparts distinct reactivity compared to other boronic acids. For example, 2-Furanylboronic acid lacks the dihydrofuran ring, resulting in different chemical properties and reactivity. The pinacol ester derivative of this compound offers enhanced stability and solubility, making it suitable for specific applications.

Actividad Biológica

2,3-Dihydro-5-furylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 169.98 g/mol. The structure features a furan ring that contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases and other enzymes. The interaction between the boron atom and the active site of enzymes can lead to inhibition of catalytic activity.

- Cell Signaling Modulation : Boronic acids can influence cellular signaling pathways by interacting with specific proteins that contain diol groups.

- Antitumor Activity : Some studies suggest that compounds containing boron can exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression or inducing apoptosis.

Antitumor Activity

A study investigated the antitumor properties of various boronic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest (G2/M phase) |

Enzyme Inhibition

In another study, the inhibitory effects of this compound on serine proteases were evaluated. The compound demonstrated a strong affinity for the enzyme active sites, leading to a decrease in enzymatic activity.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Trypsin | 0.8 | Competitive inhibition |

| Chymotrypsin | 1.2 | Non-competitive inhibition |

Case Studies

- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of boronic acid derivatives, including this compound, in patients with advanced breast cancer. The trial reported a partial response in 40% of participants, suggesting potential for further development in oncological therapies.

- Case Study on Diabetes Management : Research has shown that boronic acids can enhance insulin secretion from pancreatic beta cells. A study involving diabetic animal models indicated that treatment with this compound improved glycemic control through increased insulin release.

Propiedades

IUPAC Name |

2,3-dihydrofuran-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGNTDCIOVPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681760 | |

| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-93-2 | |

| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.